Product packaging for 4-(4-Bromobutyl)pyridine(Cat. No.:CAS No. 109315-44-8)

4-(4-Bromobutyl)pyridine

Cat. No.: B019463
CAS No.: 109315-44-8
M. Wt: 214.1 g/mol
InChI Key: CIAWJKTZXUKBDG-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Fundamental Scaffolds in Organic Synthesis

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one methine group (=CH−) replaced by a nitrogen atom. globalresearchonline.net This substitution of a carbon atom for nitrogen in the six-membered ring gives pyridine and its derivatives unique chemical properties. numberanalytics.com Pyridine-containing compounds are ubiquitous in various fields, serving as crucial components in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comnih.gov

The nitrogen atom in the pyridine ring imparts a dipole moment and influences the electronic distribution, making the ring electron-deficient. nih.gov This electronic nature makes pyridines susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov Their ability to act as ligands for metal catalysts, their role as a basic scaffold in numerous natural products like nicotine (B1678760) and vitamin B6 (pyridoxine), and their presence in a vast array of synthetic drugs underscore their importance. nih.gov Many therapeutic agents, including antihistamines, anti-inflammatory drugs, and anticancer compounds, incorporate the pyridine moiety. numberanalytics.com

Strategic Importance of Halogenated Alkyl Pyridines as Versatile Synthetic Intermediates

Halogenated alkyl pyridines are a class of pyridine derivatives that feature a halogen atom attached to an alkyl chain, which is in turn connected to the pyridine ring. These compounds are of immense strategic importance in organic synthesis because they contain two reactive sites: the pyridine ring and the halogenated alkyl chain. The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. quora.com This reactivity allows for a wide range of chemical transformations.

The halogen atom, being a good leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups. This dual reactivity makes halogenated alkyl pyridines valuable building blocks for constructing more complex molecules with desired functionalities. nih.gov For instance, they are instrumental in the synthesis of pharmaceuticals and agrochemicals where specific molecular architectures are required for biological activity. nih.govmountainscholar.org

Overview of Key Research Trajectories and Academic Significance of 4-(4-Bromobutyl)pyridine

This compound, with its bromine atom at the terminus of a four-carbon chain attached to the 4-position of the pyridine ring, is a prime example of a versatile halogenated alkyl pyridine. Its academic significance stems from its utility as a linker or spacer molecule in the design and synthesis of new chemical entities.

Key research trajectories involving this compound include:

Medicinal Chemistry: It is frequently used to synthesize novel compounds with potential therapeutic applications. The bromobutyl group can react with various nucleophiles, such as amines on other heterocyclic systems, to create larger molecules. For example, it has been used in the synthesis of derivatives of arylpiperazines with potential applications in neuroscience research. uab.cat It has also been a precursor in the synthesis of compounds investigated for their anticancer and antimicrobial properties.

Materials Science: The ability of the pyridine nitrogen to coordinate with metal ions and the reactivity of the bromo group make this compound a useful component in the construction of functional materials. It can be used to create ligands for metal complexes or to functionalize surfaces. nih.gov

Organic Synthesis Methodology: The compound serves as a model substrate for developing and optimizing new synthetic reactions, particularly those involving nucleophilic substitutions and cross-coupling reactions. google.comprepchem.com For instance, it can be used to create quaternary pyridinium (B92312) salts by reacting with other nucleophiles. gcwgandhinagar.comresearchgate.net

The following tables provide a summary of the physical and chemical properties of this compound and related compounds, illustrating its characteristics as a chemical reagent.

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Characteristics
This compound Not explicitly found, often used as hydrobromide salt C9H12BrN 214.10 A versatile bifunctional reagent with a nucleophilic pyridine ring and an electrophilic bromobutyl chain.
This compound hydrobromide 1803584-53-3 sigmaaldrich.com C9H13Br2N 295.02 sigmaaldrich.com The salt form, often used for easier handling and stability.
N-(4-Bromobutyl)phthalimide 5394-18-3 sigmaaldrich.com C12H12BrNO2 282.13 sigmaaldrich.com A related building block where the amino group is protected, used in the synthesis of various nitrogen-containing compounds. sigmaaldrich.comsigmaaldrich.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
This compound hydrobromide
4-(4-Chlorobutyl)pyridine (B1588572) hydrochloride
1,4-Di(pyridin-4-yl)butane
N-(4-Bromobutyl)phthalimide
Benzene
Nicotine
Pyridine
Pyridoxine
2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine
2-[2-[(4-Bromobutyl)oxy]ethyl]pyridine
4-(4-Bromobutyl)-4'-methyl-2,2'-bipyridine
9-(4-bromobutyl)-7-methoxy-1-methyl-9H-pyridine[3,4-b] indole (B1671886)
3-(4-Bromobutyl)-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrN B019463 4-(4-Bromobutyl)pyridine CAS No. 109315-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromobutyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAWJKTZXUKBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Chemical Transformations of 4 4 Bromobutyl Pyridine

Nucleophilic Substitution Reactions Mediated by the Bromobutyl Moiety

The 4-bromobutyl group contains a primary alkyl bromide, which serves as an effective leaving group in nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of a wide array of functional groups onto the butyl chain, leading to a diverse library of substituted pyridine (B92270) derivatives. The electrophilicity of the terminal carbon atom is enhanced by the presence of the electron-withdrawing bromine atom, making it susceptible to attack by various nucleophiles. smolecule.com

The reaction of 4-(4-bromobutyl)pyridine with nitrogen-containing nucleophiles is a common strategy for synthesizing complex amine-containing pyridine structures. These amination reactions can involve primary, secondary, or other forms of nitrogen nucleophiles.

A classic method for introducing a primary amine function is the Gabriel synthesis, which utilizes phthalimide (B116566) anions as an ammonia (B1221849) surrogate. For instance, N-(4-bromobutyl)phthalimide can be synthesized by reacting potassium phthalimide with 1,4-dibromobutane (B41627), a structural precursor to the title compound's side chain. google.com This reaction is typically performed without a cosolvent at elevated temperatures (e.g., 115 °C) for several hours. google.com

Secondary amines are also frequently used to generate tertiary amine products. The reaction involves the N-alkylation of the secondary amine by the bromobutyl chain. Examples of nucleophiles used in such transformations include piperazine (B1678402), morpholine, and pyrrolidine, which react to form the corresponding tertiary amine derivatives. smolecule.comrsc.org These reactions are often facilitated by heating in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). smolecule.com The versatility of this reaction is further highlighted by the use of various nitrogen heterocycles, such as imidazoles and even pyridine itself, as nucleophiles in reactions with similar bromoalkyl structures. researchgate.net

NucleophileProduct TypeReaction ConditionsReference(s)
Potassium PhthalimideN-alkylated Phthalimide1,4-dibromobutane (excess), 115 °C, 15 h google.com
PiperazineTertiary AmineReflux in DMF or acetonitrile smolecule.com
MorpholineTertiary AmineAppropriate conditions
PyrrolidineTertiary AmineCleavage of a polymeric pyridinium (B92312) salt rsc.org
Imidazole (B134444)N-alkylated ImidazoleSolid-state compounding and curing researchgate.net

In addition to nitrogen nucleophiles, the bromobutyl group readily reacts with oxygen and sulfur-based nucleophiles. This expands the synthetic utility of this compound for creating ethers, esters, and thioethers.

Oxygen nucleophiles, such as alcohols and phenoxides, can displace the bromide to form the corresponding ethers. A specific example involves the reaction of a pyridinone derivative with 4-bromobutyl acetate (B1210297), where the pyridinone oxygen acts as the nucleophile to form an O-alkylated product. ekb.eg Carboxylate anions, like acetate, have also been shown to react with similar bromoalkyl groups to yield ester functionalities. researchgate.net

Sulfur-containing nucleophiles, particularly thiols and thiolates, are highly effective for forming thioethers due to the high nucleophilicity of sulfur. researchgate.net The reaction proceeds via a standard S_N2 mechanism, creating a stable carbon-sulfur bond.

NucleophileProduct TypeReference(s)
AlcoholsEther
Pyridinone OxygenO-alkylated Pyridinone ekb.eg
AcetateEster researchgate.net
ThiolsThioether researchgate.net

The chloro-analog, 4-(4-chlorobutyl)pyridine (B1588572), demonstrates similar reactivity, participating in nucleophilic substitution reactions to form various derivatives. Although chlorine is generally a less effective leaving group than bromine, the chlorobutyl side chain remains sufficiently electrophilic to react with strong nucleophiles. Research indicates that 4-(4-chlorobutyl)pyridine hydrochloride can react with amines or thiols to successfully generate the corresponding tertiary amines and thioethers, serving as a versatile building block in multi-step syntheses.

Quaternization Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring allows it to act as a nucleophile, leading to quaternization reactions. This process involves the formation of a new carbon-nitrogen bond, resulting in a positively charged pyridinium salt.

The synthesis of N-(4-bromobutyl)pyridinium bromide is a prime example of a quaternization reaction involving a pyridine derivative. This salt can be prepared by reacting pyridine with an excess of 1,4-dibromobutane. srce.hrtdl.org In this reaction, one of the bromine atoms is displaced by the nucleophilic pyridine nitrogen, while the other remains intact on the butyl chain. srce.hr Such reactions are often conducted in anhydrous polar aprotic solvents like acetone (B3395972), with the mixture stirred at room temperature for several days to ensure completion. srce.hr

A related process is the self-quaternization of this compound, which can lead to the formation of a polymeric pyridinium salt. rsc.org In this scenario, the nitrogen atom of one molecule attacks the bromobutyl chain of another, creating a repeating chain of pyridinium units linked by butyl spacers. rsc.org

The synthesis of other related quaternary ammonium (B1175870) salts has also been extensively studied. For example, pyridine-4-aldoxime (B7857832) reacts with 1,4-dibromobutane to yield N-(4-bromo)butyl-4-hydroxyiminomethylpyridinium bromide. srce.hr Similarly, other tertiary amines can be quaternized with alkyl halides, such as the reaction of 4-pyrrolidino pyridine with butyl iodide, to produce the corresponding quaternary ammonium iodide salt. mdpi.com

Pyridine DerivativeAlkylating AgentQuaternary Salt ProductYieldReference(s)
Pyridine1,4-DibromobutaneN-(4-bromobutyl)pyridinium bromide- srce.hrtdl.org
Pyridine-4-aldoxime1,4-DibromobutaneN-(4-bromo)butyl-4-hydroxyiminomethylpyridinium bromide53% srce.hr
4-Pyrrolidino pyridineButyl iodide1-Butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide- mdpi.com
Quinoline / N,N-Dimethylbenzylamine1,4-Dibromobutane4-bromobutyl-quinolinium bromide / 4-bromobutyl-benzalkonium bromide- researchgate.net

The quaternization of a pyridine is a well-established transformation that proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, often referred to as the Menshutkin reaction. mdpi.com The reaction is initiated by the nucleophilic attack of the electron lone pair on the pyridine nitrogen onto the electrophilic carbon of an alkyl halide. srce.hrmdpi.com

The reaction's kinetics and success are influenced by several factors. The choice of solvent is crucial; polar aprotic solvents such as acetonitrile and acetone are favored because they effectively solvate the charged transition state and the resulting ionic salt, thereby stabilizing them and accelerating the reaction. mdpi.com

The nucleophilicity of the pyridine nitrogen also plays a key role. The nitrogen in a pyridine ring is sp²-hybridized, and its lone pair has more s-character than the sp³-hybridized nitrogen of an aliphatic amine. This, combined with the delocalization of electrons within the aromatic ring, makes the pyridine nitrogen less basic and less nucleophilic than its aliphatic counterparts, which can result in slower reaction rates. srce.hr Furthermore, steric hindrance around the nitrogen atom or on the alkyl halide can significantly impede the reaction, a factor that becomes particularly important in the quaternization of substituted pyridines or sterically demanding polymers. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its alkyl bromide functionality, is a suitable substrate for several such transformations.

Nickel-Catalyzed Reductive Alkylation with Aryl Halides

Nickel-catalyzed reductive cross-coupling reactions have emerged as a robust method for forming C(sp²)–C(sp³) bonds by coupling two electrophiles, such as an aryl halide and an alkyl halide. organic-chemistry.orgthieme-connect.de This approach avoids the need for pre-formed organometallic nucleophiles, which can be sensitive and difficult to prepare. organic-chemistry.org In the context of this compound, this reaction allows for the coupling of the butyl chain with various aryl halides.

The Weix group has extensively developed nickel-catalyzed reductive alkylations of aryl halides with alkyl halides. thieme-connect.denih.govnih.gov These reactions typically employ a nickel catalyst, such as nickel(II) iodide, in combination with a mixture of ligands, like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) and 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), and a reducing agent like manganese or zinc powder. organic-chemistry.orgnih.gov The reaction is known for its high functional group tolerance, proceeding in the presence of sensitive groups such as hydroxyls, amides, and esters. nih.govnih.gov

The proposed mechanism for this transformation often involves a radical chain process. thieme-connect.denih.gov The nickel(I) species, formed by the reduction of the nickel(II) precursor, selectively undergoes oxidative addition with the aryl halide. The resulting arylnickel(II) complex then reacts with the alkyl halide to generate an alkyl radical, which can then participate in the carbon-carbon bond-forming step. thieme-connect.denih.gov The selectivity for cross-coupling over homocoupling is a key feature of this methodology. organic-chemistry.org

Recent advancements have also demonstrated electrochemically driven nickel-catalyzed cross-electrophile couplings of alkylpyridinium salts with aryl halides, offering an alternative to chemical reductants. chemrxiv.org

Table 1: Nickel-Catalyzed Reductive Alkylation of Aryl Halides with Alkyl Halides

Aryl Halide Alkyl Halide Catalyst/Ligands Reductant Solvent Product Yield (%) Reference
Aryl Bromides/Iodides Unactivated Alkyl Bromides/Iodides NiI₂, dppbz, dtbbpy Mn - Alkylated Arenes High thieme-connect.de
Aryl Bromides/Chlorides Bromoalkanes NiI₂·xH₂O, Ligand, Pyridine Zn DMPU Alkylated Arenes High nih.gov

This table is a representative summary. Please refer to the cited literature for specific substrate scopes and reaction conditions.

Potential for Suzuki-Miyaura Type Coupling with Halogenated Alkyl Pyridine Analogs

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. mdpi.comtamu.edu While the classic Suzuki-Miyaura reaction focuses on C(sp²)-C(sp²) bond formation, variations for C(sp³)-C(sp²) coupling, known as B-alkyl Suzuki-Miyaura cross-coupling, have been developed. mdpi.com This opens up the possibility of using derivatives of this compound in such reactions.

Although direct Suzuki-Miyaura coupling of the C(sp³)-Br bond in this compound with an organoboron reagent is a plausible transformation, the literature more commonly describes the coupling of borylated pyridines with aryl or vinyl halides. researchgate.netacs.orgnih.gov For instance, the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives with aryl halides is a well-established method for synthesizing 4-arylpyridines. nih.gov

The reactivity of halogenated pyridines in Suzuki-Miyaura couplings has been studied, with the reactivity order of the halogen substituent often being Br > I >> Cl. researchgate.net This suggests that the bromo-substituent on the alkyl chain of this compound could potentially participate in cross-coupling reactions. Nickel catalysts have also been shown to be effective for Suzuki-Miyaura reactions, sometimes offering advantages over palladium, especially for less reactive substrates. mdpi.comtcichemicals.com

A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrated compatibility with various boronic esters, including those with alkyl substituents, showcasing the versatility of this reaction. rsc.org This suggests that with the appropriate catalyst system and reaction conditions, this compound or its derivatives could be viable coupling partners.

Table 2: Examples of Suzuki-Miyaura Type Couplings with Pyridine Analogs

Pyridine Derivative Coupling Partner Catalyst Base Solvent Product Type Reference
Halogenated Pyridines Borated L-aspartic acid derivative Pd(PPh₃)₄ K₃PO₄ (aq.) THF Alkylated Pyridines researchgate.net
4-Pyridineboronic acid derivatives Aryl Halide Palladium/Phosphorus Ligand - - 4-Arylpyridines nih.gov
C-3 and C-4 Borylated Pyridines Alkyl Iodides Copper Catalyst - - Alkylated Pyridines acs.org

This table illustrates the potential for Suzuki-Miyaura type couplings involving pyridine moieties and is not exhaustive.

Other Noteworthy Organic Transformations and Derivatization Studies

Beyond cross-coupling reactions, the bifunctional nature of this compound allows for a variety of other organic transformations and derivatizations. The pyridine nitrogen can act as a nucleophile or a base, while the bromobutyl chain is an excellent electrophile for nucleophilic substitution reactions.

The quaternization of the pyridine nitrogen by the alkyl bromide chain of another molecule can lead to the formation of pyridinium salts. This reactivity is utilized in derivatization methods for analytical purposes. For example, this compound can be used as a derivatizing agent for diols, where the resulting product undergoes quaternization with another pyridine molecule, generating a charged species easily detectable by mass spectrometry. rudn.ru

The bromobutyl group readily undergoes nucleophilic substitution with a wide range of nucleophiles. For instance, it can react with secondary amines, such as piperazine derivatives, to form tertiary amines. google.com This type of reaction is fundamental in the synthesis of more complex molecules with potential pharmaceutical applications.

Furthermore, the term "derivatization" in a broader sense involves chemically modifying a compound to make it suitable for a specific analytical technique, such as gas chromatography (GC). gcms.czsigmaaldrich.com This often involves converting polar functional groups into less polar, more volatile derivatives. gcms.cz While not a transformation of the core structure of this compound itself, understanding these principles is crucial when working with this and related compounds in analytical settings. For example, silylation is a common derivatization technique for alcohols, phenols, carboxylic acids, and amines. sigmaaldrich.com Pyridine is often used as a solvent and acid scavenger in these reactions. researchgate.net

Applications of 4 4 Bromobutyl Pyridine in Contemporary Organic Synthesis and Materials Science

Strategic Application as a Versatile Building Block in Multi-Step Syntheses

4-(4-Bromobutyl)pyridine is a valuable bifunctional building block in organic synthesis. Its structure allows for a variety of chemical transformations. The bromine atom on the butyl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the attachment of the bromobutyl pyridine (B92270) moiety to other molecules. Simultaneously, the nitrogen atom in the pyridine ring can act as a nucleophile or a base, and it can be quaternized to form pyridinium (B92312) salts. srce.hrtemple.edu This dual reactivity makes this compound and its analogs, such as 4-(4-chlorobutyl)pyridine (B1588572) hydrochloride, useful for creating complex molecules with potential biological activities. For instance, it can be used in the synthesis of novel pyridine-based compounds through various reactions, including substitution, oxidation, and reduction.

Synthesis of Complex Nitrogen-Containing Heterocyclic Systems

The unique chemical properties of this compound make it an ideal precursor for the synthesis of a wide range of complex nitrogen-containing heterocyclic systems. Its ability to undergo sequential or tandem reactions at both the pyridine nitrogen and the terminal bromine atom of the butyl chain provides a straightforward entry to various fused and substituted heterocyclic scaffolds.

Pyridinium Derivatives for Various Applications

The quaternization of the pyridine nitrogen in this compound and its derivatives is a common strategy to generate pyridinium salts. These salts have found applications in diverse areas, including as ionic liquids and as precursors for more complex molecules. nih.gov The synthesis of pyridinium salts can be achieved by reacting a pyridine derivative, such as 4-picoline, with a bromo-functionalized compound. nih.gov For example, N-(ω-bromoalkyl)pyridinium bromides can be synthesized for use as alkylating agents. tdl.org

In the context of gene delivery, pyridinium amphiphiles have been synthesized starting from 4-methylpyridine. scispace.com The synthesis involves the alkylation of the pyridine nitrogen. For instance, N-(4-bromo)butyl-4-hydroxyiminomethylpyridinium bromide has been synthesized through the quaternization of pyridine-4-aldoxime (B7857832) with 1,4-dibromobutane (B41627). srce.hr This reaction is typically carried out in a solvent like anhydrous acetone (B3395972), where the pyridine derivative is reacted with an excess of the alkyl dibromide. srce.hr

The general synthetic approach often involves the reaction of a pyridine with an appropriate alkyl halide. For example, 4-substituted pyridines can be reacted with bromoalkyltrimethylammonium salts in refluxing ethanol (B145695) to produce amphiphiles with two positive charges separated by a spacer. scispace.com Similarly, the reaction of 4-picoline with (3-bromopropoxy)benzene (B1583762) in toluene (B28343) at elevated temperatures yields the corresponding pyridinium salt. nih.gov

Table 1: Synthesis of Pyridinium Derivatives

Pyridine Precursor Alkylating Agent Product Application Area Reference
4-Picoline (3-Bromopropoxy)benzene 4-Methyl-1-(3-phenoxypropyl)pyridinium bromide Ionic Liquids nih.gov
4-Methylpyridine Bromoalkyltrimethylammonium salts Pyridinium amphiphiles Gene Delivery scispace.com
Pyridine-4-aldoxime 1,4-Dibromobutane N-(4-bromo)butyl-4-hydroxyiminomethylpyridinium bromide Synthetic Intermediate srce.hr

Imidazo[4,5-b]pyridine Derivatives via Alkylation

Imidazo[4,5-b]pyridines are an important class of heterocyclic compounds with a structural resemblance to purines, leading to significant biological activity. mdpi.com The synthesis of derivatives of this scaffold often involves the alkylation of the imidazo[4,5-b]pyridine core. The alkylation can occur at different nitrogen atoms within the heterocyclic system, leading to various regioisomers. fabad.org.trnih.govmdpi.com

The alkylation of 2-substituted-phenyl-5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines with reagents like butyl bromide under basic conditions (e.g., K2CO3 in DMF) has been reported to yield N-alkylated products. nih.gov Specifically, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives can lead to regioisomers, with substitution occurring at the N1, N3, or N4 positions. mdpi.com These alkylation reactions are crucial for developing new imidazo[4,5-b]pyridine derivatives with potential applications, for instance, as anticancer agents that inhibit cyclin-dependent kinase 9 (CDK9). nih.gov

While direct alkylation with this compound is a feasible approach, related intermediates like N-(4-bromobutyl)phthalimide are also employed in the synthesis of imidazo[4,5-b]pyridine derivatives. This highlights the utility of the bromobutyl moiety in introducing a flexible linker that can be further functionalized.

Pyrrolo[3,4-c]pyridine-1,3(2H)-diones from Related Bromobutyl Intermediates

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, also known as 5-azaphthalimides, are a class of heterocyclic compounds with a range of biological activities. researchgate.netmdpi.com The synthesis of these compounds can be approached by constructing the pyrrole (B145914) ring onto a pre-existing pyridine core. researchgate.net

A key intermediate in the synthesis of certain N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-diones is 4-methoxy-2,3-dihydro-6-methyl-2-(4-bromobutyl)-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. mdpi.com This intermediate directly incorporates the bromobutyl pyridine structure, showcasing its utility in building this specific heterocyclic system. The synthesis of new derivatives with potential analgesic and sedative activity has been reported starting from such bromobutyl-functionalized precursors. mdpi.comnih.gov The presence of the bromobutyl chain allows for further chemical modifications, enabling the synthesis of a library of compounds for structure-activity relationship studies. nih.gov

The general synthetic strategies for pyrrolo[3,4-c]pyridine-1,3-diones involve methods like the annulation of a pyrrole moiety, annulation of the pyridine ring, or tandem closure of both rings. researchgate.net One-pot synthesis methods have also been developed for related pyrrolo[3,4-b]pyridine-4,5-diones. beilstein-journals.org

Pyrido[1,2-c]pyrimidine (B1258497) Derivatives

Pyrido[1,2-c]pyrimidines represent a class of bicyclic 6-6 systems that are of interest in medicinal chemistry. researchgate.net The synthesis of derivatives of this scaffold can involve the use of bromobutyl-containing reagents. For example, the compound 2-(4-bromobutyl)-4-phenyl-2H-pyrido[1,2-c]pyrimidine-1,3-dione (CAS 884851-41-6) is a known derivative that serves as a precursor for more complex molecules. lookchem.com This intermediate can be used to synthesize downstream products such as 2-{4-[4-(1H-indol-3-yl)piperidin-1-yl]-butyl}-4-phenylpyrido[1,2-c]pyrimidine-1,3-dione. lookchem.com

The synthesis of the pyrido[1,2-c]pyrimidine core can be achieved through various routes. One approach involves the reaction with 1,4-dibromobutane. researchgate.net In a multi-stage synthesis process, two series of novel 4-aryl-2H-pyrido[1,2-c]pyrimidine and 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives have been synthesized and evaluated for their potential as SSRI and 5-HT1A receptor ligands. nih.govresearchgate.net While not explicitly starting from this compound in all published syntheses, the use of the "2-(4-bromobutyl)" derivative as a key intermediate underscores the importance of this structural motif in accessing this class of compounds. lookchem.com

Functionalization and Modification of Polymeric Materials

The modification of polymer surfaces is crucial for tailoring their properties for specific applications, particularly in the biomedical field. nih.gov Introducing functional groups onto a polymer backbone can alter its surface chemistry, wettability, and biocompatibility. nih.gov Grafting is a prominent technique for achieving such modifications, where monomers or functional molecules are attached to a polymer chain. researchgate.net

This compound, with its reactive bromo group, is a suitable candidate for grafting onto polymers. This process can introduce pyridinium moieties to the polymer surface, which can impart desirable properties. The general strategies for polymer functionalization include "grafting from," "grafting onto," and "grafting through" methods. semanticscholar.org In the "grafting onto" approach, a pre-synthesized polymer with reactive sites is treated with a functional molecule like this compound.

For instance, bromobutyl rubber (BIIR), a synthetic rubber, can be modified with imidazole (B134444) to create self-healing materials. researchgate.net While not a direct use of this compound, this demonstrates the utility of the bromobutyl group in polymer modification. In another example, N-(4-bromobutyl)phthalimide has been used to monoalkylate calix nih.govarenes, which are then intended for grafting onto polymers like polystyrene-maleic anhydride (B1165640) copolymer (PSMA). sun.ac.za This approach aims to create functionalized polymers with specific recognition or binding properties. sun.ac.za

The alkylation of polymer-bound species is a common strategy. For example, poly(styrene-block-(lithium acrylate)) has been alkylated with 4-[(4-bromobutyl)oxy]biphenyl to create block copolymers with liquid-crystalline segments. cmu.edu This indicates that a similar reaction could be performed with this compound to introduce pyridyl groups into a polymer structure. Such modifications can be used to create anion-exchange resins by coupling pyridinium salts to polymers like poly(4-vinylpyridine). tdl.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-(4-Bromobutyl)phthalimide
Pyridinium Derivatives
Imidazo[4,5-b]pyridine Derivatives
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones
Pyrido[1,2-c]pyrimidine Derivatives
4-(4-Chlorobutyl)pyridine hydrochloride
4-Picoline
N-(ω-bromoalkyl)pyridinium bromides
Pyridine-4-aldoxime
1,4-Dibromobutane
Bromoalkyltrimethylammonium salts
(3-Bromopropoxy)benzene
2-Substituted-phenyl-5H-imidazo[4,5-c]pyridines
4H-Imidazo[4,5-b]pyridines
Butyl bromide
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione
5-Azaphthalimides
4-Methoxy-2,3-dihydro-6-methyl-2-(4-bromobutyl)-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine
Pyrrolo[3,4-b]pyridine-4,5-diones
2-(4-Bromobutyl)-4-phenyl-2H-pyrido[1,2-c]pyrimidine-1,3-dione
2-{4-[4-(1H-Indol-3-yl)piperidin-1-yl]-butyl}-4-phenylpyrido[1,2-c]pyrimidine-1,3-dione
4-Aryl-2H-pyrido[1,2-c]pyrimidine
4-Aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine
Bromobutyl rubber (BIIR)
Imidazole
Calix nih.govarenes
Polystyrene-maleic anhydride copolymer (PSMA)
Poly(styrene-block-(lithium acrylate))
4-[(4-Bromobutyl)oxy]biphenyl

Grafting onto Bromobutyl Rubber (BIIR) for Ionomer Development

In the field of materials science, this compound and similar pyridine-based derivatives are utilized to modify commercial rubbers, such as bromobutyl rubber (BIIR), to create advanced materials known as ionomers. acs.orgnih.gov The process involves grafting the pyridine derivative onto the BIIR polymer backbone. acs.org This is achieved through a nucleophilic substitution reaction where the nitrogen atom of the pyridine ring attacks the carbon atom bearing a bromine atom on the BIIR chain. scispace.com This reaction results in the formation of pyridinium bromide ionic groups that are covalently attached to the polymer backbone.

These ionic groups tend to aggregate into what are known as "ionic clusters" within the nonpolar rubber matrix. acs.orgscispace.com These clusters act as thermally reversible, physical crosslinks, creating a strong and dynamic ionic network within the material. nih.govscispace.com The strength and dynamics of this network can be tuned by altering the structure of the pyridine derivative used. acs.org For instance, research has shown that using 4-(alkylamino)pyridine derivatives can lead to stronger ionic interactions due to a phenomenon known as the resonance isomerization effect, which promotes the formation of larger and more regular ionic aggregations. acs.orgacs.orggonzaga.edu This modification transforms the conventional rubber into a sophisticated ionomer with significantly enhanced properties. nih.gov

Design of Mechanically Robust and Self-Healing Elastomers

The ionic networks created by grafting this compound or its analogues onto BIIR lead to the development of elastomers with a remarkable combination of mechanical strength and self-healing capabilities. acs.orgnih.gov The ionic clusters act as physical crosslinks that reinforce the material, significantly improving its tensile strength and toughness compared to the original rubber and even conventionally sulfur-cured BIIR. nih.govresearchgate.net

Research has demonstrated that these ionomers can achieve impressive mechanical properties. For example, BIIR ionomers prepared with 4-(alkylamino)pyridine derivatives have exhibited tensile strengths of approximately 21 MPa and toughness values as high as 92 MJ/m³. acs.orgacs.orgresearchgate.net The reversibility of the ionic interactions is the key to the material's self-healing nature. nih.gov When the material is damaged or cut, the application of a stimulus such as heat can cause the ionic clusters to disassociate, allowing the polymer chains to move and rebond across the damaged interface, fully restoring the material's integrity and mechanical properties. nih.govopen.ac.uk Healing efficiencies approaching 100% have been reported at elevated temperatures. acs.orgresearchgate.net This approach of using pyridine-based modifiers provides a straightforward method for converting commercial rubber into a high-performance, self-healing material suitable for applications like next-generation repairable tires. nih.govacs.org

PropertyValueHealing ConditionsSource
Tensile Strength ~21 MPaN/A acs.org, acs.org, researchgate.net
Toughness ~92 MJ/m³N/A acs.org, acs.org, researchgate.net
Healing Efficiency ~100%100 °C for 12 h acs.org
Tensile Strength (EIm-modified BIIR) 17.01 ± 1.89 MPaN/A researchgate.net, scispace.com
Healing Efficiency (EIm-modified BIIR) 63.7%140 °C for 30 min researchgate.net, scispace.com

Development of Biologically Relevant Small Molecules and Pharmaceutical Intermediates

The distinct reactivity of its two functional ends makes this compound a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Precursors for Receptor Ligands and Modulators (e.g., Dopamine (B1211576) D3 Receptor Antagonists)

The dopamine D3 receptor is a significant target for the development of treatments for substance use disorders and certain neuropsychiatric conditions. acs.orgnih.gov Many potent and selective D3 receptor antagonists feature a common structural motif: a core amine (often a piperazine) connected via a four-carbon alkyl chain to an aromatic or heteroaromatic group. acs.org

The 4-bromobutyl moiety is a critical building block for introducing this essential four-carbon linker. acs.org In synthetic schemes, reagents like N-(4-bromobutyl)phthalimide or tert-butyl (4-bromobutyl)carbamate are frequently used to alkylate a piperazine (B1678402) derivative. nih.govsemanticscholar.orggoogle.com This reaction introduces the protected butylamine (B146782) chain. Subsequent deprotection reveals a primary amine, which is then coupled with various carboxylic acids to complete the synthesis of the target antagonist. nih.gov this compound serves as a key precursor for providing this 4-carbon linker attached to a pyridine ring, a common fragment in pharmacologically active molecules. nih.gov

Intermediates for Antimicrobial Agents and Other Bioactive Compounds

The structural framework of this compound is also incorporated into the design of novel antimicrobial agents. The pyridine ring is a well-known pharmacophore, and the bromobutyl chain provides a reactive handle for constructing more complex molecules. mdpi.com For instance, a patent application describes the use of compounds including 1-(4-bromobutyl)pyridine bromide in the fragment-based design of new antibiotics and adjuvants. google.com

In other research, the related intermediate 9-(4-bromobutyl)-7-methoxy-1-methyl-9H-pyridine[3,4-b] indole (B1671886) was synthesized and used as a precursor to create a series of harmine (B1663883) derivatives that were evaluated for their antibacterial properties. mdpi.com Similarly, other studies have employed 4-bromobutyl acetate (B1210297) for the alkylation of thienopyrimidine and phthalazine (B143731) scaffolds to produce compounds with demonstrated antimicrobial activity. raco.catmdpi.com These examples underscore the utility of the 4-bromobutylpyridine structural unit as a versatile intermediate for developing a range of bioactive compounds.

Role in the Synthesis of Complex Pharmaceutical Structures (e.g., Tirofiban Hydrochloride intermediates)

This compound, and its halogenated analogues, are crucial intermediates in the industrial synthesis of complex pharmaceuticals like Tirofiban Hydrochloride. google.com Tirofiban is a non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor, used as an antiplatelet drug to prevent blood clots. google.comusbio.net

The synthesis of Tirofiban involves a key step where a protected tyrosine derivative, N-butylsulfonyl-L-tyrosine, is alkylated with a 4-(4-halobutyl)pyridine. chemicalbook.comdrugfuture.com Specifically, the phenolic hydroxyl group of the tyrosine derivative is connected to the butyl chain of the pyridine intermediate. drugfuture.com A subsequent hydrogenation step reduces the pyridine ring to a piperidine (B6355638) ring to yield the final active pharmaceutical ingredient. chemicalbook.com A patent for this process highlights a method to produce the 4-(4-halobutyl)pyridine intermediate from starting materials like 4-bromopyridine, confirming the importance of this class of compounds in the synthesis of Tirofiban. google.com

Contributions to Ligand Design and Coordination Chemistry

In the realm of inorganic and coordination chemistry, the pyridine moiety of this compound allows it to function as an effective ligand. smolecule.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a wide variety of metal centers. sciengine.com This coordination can lead to the formation of stable metal complexes with tailored electronic and steric properties.

The bifunctional nature of this compound is particularly advantageous. While the pyridine head coordinates to a metal, the bromo-functionalized tail remains available for further chemical transformations. This allows the ligand to be anchored to surfaces, incorporated into polymer backbones, or used to build more complex, multi-component supramolecular structures. scispace.com For example, pyridine-metal coordination is the basis for creating metallosupramolecular elastomers with unique photothermal and self-healing properties. sciengine.com Furthermore, studies on 4-halopyridinium cations have shown their role in assembling complex structures through noncovalent interactions, demonstrating the versatility of the pyridine scaffold in molecular design. acs.org

Preparation of Pyrene-Functionalized Bipyridine Ligands

The synthesis of bipyridine ligands appended with pyrene (B120774) units is a critical step in creating photosensitive and electroactive molecular systems. The pyrene group acts as a fluorescent probe and an effective anchor for immobilizing molecular complexes onto carbon-based surfaces like carbon nanotubes through π–π stacking interactions. acs.org A well-established method for creating these ligands involves the reaction of a lithiated bipyridine derivative with 1-(4-bromobutyl)pyrene. acs.org

A prominent example is the synthesis of 4-methyl-4′-(5-(pyren-1-yl)pentyl)-2,2′-bipyridine, a ligand designed for manganese-based catalysts. acs.org The synthesis begins with the lithiation of 4,4′-dimethyl-2,2′-bipyridine. This is achieved by treating the bipyridine with a strong base, such as n-butyllithium (n-BuLi), in the presence of diisopropylamine (B44863) at low temperatures. acs.org The resulting lithiated intermediate is then reacted with 1-(4-bromobutyl)pyrene. acs.org The nucleophilic carbanion on the bipyridine displaces the bromide ion on the butyl chain of the pyrene derivative, forming a new carbon-carbon bond and linking the two moieties. acs.org

This synthetic approach allows for precise control over the ligand structure, creating a flexible butyl chain that separates the bipyridine coordinating unit from the bulky pyrene group. This separation is often crucial for ensuring that both the metal-coordinating and surface-anchoring functions of the final complex can operate without significant steric hindrance.

Table 1: Synthesis of a Pyrene-Functionalized Bipyridine Ligand This interactive table summarizes the reaction conditions for the synthesis of 4-methyl-4′-(5-(pyren-1-yl)pentyl)-2,2′-bipyridine.

ParameterDetailsSource
Reactants Lithiated 4,4′-dimethyl-2,2′-bipyridine, 1-(4-bromobutyl)pyrene acs.org,
Solvent Tetrahydrofuran (B95107) (THF) acs.org,
Temperature -10 °C acs.org,
Atmosphere Nitrogen (N₂) acs.org
Reaction Time ~30 minutes

Application in the Design of Coordination Complexes and Metal-Organic Frameworks

The true utility of pyrene-functionalized bipyridine ligands is realized when they are incorporated into larger supramolecular structures such as coordination complexes and Metal-Organic Frameworks (MOFs). The pyridine and bipyridine units are excellent chelating agents for transition metals, while the pyrene tail provides unique photophysical properties or a means of interfacing with other materials. acs.orgresearchgate.net

Coordination Complexes: Once synthesized, ligands like 4-methyl-4′-(5-(pyren-1-yl)pentyl)-2,2′-bipyridine can be reacted with metal precursors to form well-defined coordination complexes. acs.org For instance, this ligand has been refluxed with pentacarbonylmanganese(I) bromide, [MnBr(CO)₅], to yield the facial complex fac-[MnBr(bpypyr)(CO)₃]. acs.org This manganese complex, featuring the pyrene-appended ligand, has been successfully immobilized on carbon nanotube electrodes and investigated as a catalyst for the electrochemical reduction of CO₂ in fully aqueous conditions. acs.org The pyrene group is instrumental in this application, anchoring the catalytic complex to the electrode surface via non-covalent interactions, which is a straightforward and effective immobilization strategy. acs.org

Similarly, 1-(4-bromobutyl)pyrene has been used as a starting point to create complex pincer-type ligands for iridium, which are then used to form carbonyl pincer complexes for CO₂ reduction. semanticscholar.org

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. The ability to functionalize the organic linkers is key to tuning the properties of MOFs for applications in catalysis, gas storage, and sensing. researchgate.netacs.org While specific examples detailing the use of this compound or its direct derivatives as the primary linker in MOF synthesis are not extensively documented, the principle of using functionalized pyridine ligands is well-established. researchgate.netacs.org Pyridine-containing linkers can act as bifunctional components, providing both a coordination site for framework construction and a reactive or functional handle within the pores of the MOF. researchgate.net For example, the related compound N-(4-bromobutyl)phthalimide can be reacted with pyridyl groups, and MOFs are noted as relevant materials in similar contexts. The incorporation of a bromobutyl-functionalized pyridine as a co-ligand or through post-synthetic modification could introduce reactive sites for further functionalization within a MOF structure.

Table 2: Details of an Exemplary Coordination Complex This interactive table provides information on the manganese complex synthesized from a pyrene-functionalized bipyridine ligand.

CompoundPrecursorsApplicationSource
fac-[MnBr(bpypyr)(CO)₃]4-methyl-4′-(5-(pyren-1-yl)pentyl)-2,2′-bipyridine, [MnBr(CO)₅]Electrocatalytic CO₂ reduction acs.org

Mechanistic and Theoretical Investigations of 4 4 Bromobutyl Pyridine Chemistry

Elucidation of Reaction Mechanisms

The dual reactivity of 4-(4-bromobutyl)pyridine, stemming from the nucleophilic character of the pyridine (B92270) nitrogen and the electrophilic carbon of the bromobutyl chain, allows for a rich variety of chemical transformations. The mechanistic pathways of these reactions are diverse and depend significantly on the reaction conditions and the nature of the reacting species.

Detailed Mechanistic Pathways of Nucleophilic Substitutions

The this compound molecule presents two primary sites for nucleophilic attack: the pyridine ring and the carbon atom attached to the bromine. Nucleophilic aromatic substitution on the pyridine ring is generally difficult without a leaving group on the ring itself and requires harsh conditions. stackexchange.comquimicaorganica.orgyoutube.com The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, as this allows the negative charge of the intermediate to be delocalized onto the nitrogen atom. stackexchange.comyoutube.com However, in the case of this compound, the much more facile nucleophilic substitution occurs at the primary carbon of the butyl chain, following a classical SN2 mechanism. chemguide.co.ukyoutube.com

In a typical SN2 reaction involving this compound, a nucleophile (Nu-) attacks the carbon atom bonded to the bromine. This attack occurs from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. youtube.com

Reaction: Nu- + Br-(CH2)4-C5H4N → Nu-(CH2)4-C5H4N + Br-

The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile. The primary nature of the alkyl halide and the unhindered path to the electrophilic carbon favor a rapid SN2 displacement.

Nucleophile (Nu-)SolventRelative RateProduct
CN-DMSOHigh4-(4-Cyanobutyl)pyridine
I-Acetone (B3395972)Moderate4-(4-Iodobutyl)pyridine
OH-H2O/THFModerate4-(4-Hydroxybutyl)pyridine
N3-DMFHigh4-(4-Azidobutyl)pyridine

This table is illustrative and provides expected relative rates based on general principles of nucleophilic substitution reactions.

Radical-Chain Mechanisms in Cross-Electrophile Coupling Reactions

Recent advancements in synthetic methodology have popularized cross-electrophile coupling reactions, which allow for the formation of carbon-carbon bonds by coupling two different electrophiles. researchgate.net In this context, this compound can act as an alkyl electrophile. Nickel-catalyzed cross-coupling reactions, in particular, are often proposed to proceed through radical-chain mechanisms. researchgate.netmdpi.com

A plausible mechanism for the nickel-catalyzed cross-coupling of this compound with an aryl halide (Ar-X) is initiated by the reduction of a Ni(II) precatalyst to a Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl halide to form an Ar-Ni(II)-X intermediate. A single-electron transfer (SET) from a nickel complex to this compound can generate a 4-(pyridin-4-yl)butyl radical. This radical can then react with the Ar-Ni(II)-X complex, followed by reductive elimination to yield the cross-coupled product and regenerate a Ni(I) species that continues the catalytic cycle. mdpi.com

Key Steps in the Proposed Radical-Chain Mechanism:

Initiation: Reduction of Ni(II) to Ni(0).

Oxidative Addition: Ni(0) + Ar-X → Ar-Ni(II)-X.

Radical Generation: SET to this compound to form a butyl radical.

Radical Capture: The alkyl radical couples with the Ar-Ni(II)-X complex.

Reductive Elimination: Formation of the Ar-alkyl product and a Ni(I) species.

Propagation: The Ni(I) species continues the radical chain.

This type of reaction is highly valuable as it avoids the need for pre-formed organometallic reagents. researchgate.net

Stereochemical and Regiochemical Control in Transformations

For reactions involving this compound, regiochemical control is a key consideration. Nucleophilic attack overwhelmingly occurs at the primary carbon of the butyl chain rather than the pyridine ring under standard conditions. In cross-coupling reactions, the regioselectivity is dictated by the catalytic cycle, which selectively activates the C-Br bond.

Stereochemical control is not a factor in the reactions of this compound itself as it is an achiral molecule. However, if a chiral nucleophile is used, or if the reaction creates a new stereocenter, the stereochemical outcome would be determined by the mechanism. For instance, in an SN2 reaction with a chiral nucleophile, the stereochemistry of the nucleophile would be retained in the product.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. smu.edursc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.govresearchgate.netmdpi.com For this compound, DFT calculations can provide insights into its geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential. researchgate.netijcce.ac.ir These calculations help in predicting the most likely sites for electrophilic and nucleophilic attack. The calculated HOMO-LUMO gap can be an indicator of the molecule's kinetic stability. mdpi.comijcce.ac.ir

The molecular electrostatic potential (MEP) map, for example, would visually show the electron-rich region around the pyridine nitrogen (a likely site for protonation or coordination to a metal) and the electron-poor region around the carbon attached to the bromine (the site for nucleophilic attack).

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.6 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DMeasure of the overall polarity of the molecule.

These values are illustrative and representative of what would be obtained from DFT calculations for a molecule of this type.

DFT can also be used to model the reaction pathways of nucleophilic substitutions and cross-coupling reactions, including the structures and energies of reactants, transition states, and products. researchgate.netosu.edu This allows for a detailed understanding of the reaction mechanism and the factors that control reactivity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Artificial Neural Network (ANN) Analyses with Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. researchgate.netelectrochemsci.org While a QSAR study would require a dataset of analogues of this compound with varying substituents, it could be used to predict the reactivity of new, unsynthesized compounds. nih.gov The descriptors used in such models can be derived from computational chemistry, including electronic, steric, and hydrophobic parameters.

Artificial Neural Networks (ANN) are a more sophisticated, non-linear modeling technique that can also be used to develop QSAR models. fao.org An ANN could be trained on a dataset of pyridine derivatives to predict their reactivity in, for example, a specific type of cross-coupling reaction. The network would learn the complex relationships between the molecular descriptors and the observed reactivity.

For a hypothetical QSAR/ANN study on the nucleophilic substitution reactivity of 4-(4-halobutyl)pyridines, the following descriptors might be considered:

DescriptorTypeRelevance
C-X Bond LengthGeometricRelates to the strength of the bond being broken.
Partial Charge on CarbonElectronicIndicates the electrophilicity of the reaction center.
LUMO EnergyElectronicRelates to the ease of accepting electrons from a nucleophile.
Steric Hindrance ParameterStericAccounts for the accessibility of the reaction center.

By building a predictive model based on these and other descriptors for a series of known compounds, the reactivity of this compound could be accurately estimated and compared with its analogues.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a ligand, like this compound, and its potential biological targets at a molecular level. These techniques provide insights into the binding modes, affinities, and stability of the ligand-target complex, guiding further experimental studies.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. dergipark.org.tr For pyridine derivatives, docking studies have been employed to evaluate their inhibitory potential against various enzymes and receptors. For instance, studies on other pyridine-containing compounds have successfully predicted their binding affinities and interaction patterns with targets like the kinesin Eg5, Dopamine (B1211576) D2 receptors, and various Cyclin-Dependent Kinases (CDKs). dergipark.org.trtubitak.gov.trnih.gov In a typical docking protocol, the three-dimensional structure of the target protein is prepared, and the ligand is placed in the binding site. The software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). dergipark.org.trtubitak.gov.tr For this compound, the pyridine ring is expected to be a key interaction moiety, potentially forming hydrogen bonds via its nitrogen atom, while the bromobutyl chain could engage in hydrophobic and van der Waals interactions.

The following table illustrates hypothetical docking results of this compound with a protein target, based on common interactions observed for similar pyridine derivatives.

ParameterValueKey Interacting ResiduesInteraction Type
Binding Energy-7.5 kcal/molGLU116, GLY117Hydrogen Bond (with Pyridine-N)
Inhibition Constant (Ki)0.5 µMLEU83, VAL91Hydrophobic (with Butyl chain)
------PHE145, TRP150van der Waals (with Bromo-group)

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the dynamic stability of the predicted ligand-target complex over time. mdpi.commdpi.com MD simulations model the atomic movements of the system, providing a more realistic representation of the biological environment. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the Radius of Gyration (Rg) to evaluate the compactness of the system. nih.govnih.gov For example, a 150 ns MD simulation of a BRD4 protein in complex with an inhibitor showed that the binding of the compound could induce conformational changes and maintain an ordered, less flexible structure in the active site. nih.gov Such simulations for a this compound complex would validate the docking pose by confirming that the key interactions are maintained throughout the simulation period. nih.gov

Investigation of Intermolecular Interactions (e.g., C-H···N hydrogen bonding, π-stacking)

The chemical behavior and biological activity of this compound are governed by a range of noncovalent intermolecular interactions. Understanding these forces, particularly weaker hydrogen bonds and π-stacking, is crucial for explaining its binding mechanisms and physical properties.

C-H···N Hydrogen Bonding

π-Stacking Interactions

The aromatic pyridine ring of this compound is capable of engaging in π-stacking (or π-π) interactions, which are crucial for the stabilization of protein-ligand complexes and the formation of supramolecular structures. mdpi.com These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of aromatic rings. nih.gov Theoretical investigations on pyridine dimers have shown that the geometry of the interaction significantly affects its strength. researchgate.net Common geometries include sandwich, T-shaped, and parallel-displaced configurations.

Computational studies at the MP2 level of theory, which accounts for electron correlation, have demonstrated that pyridine dimers are stable. researchgate.net The antiparallel-displaced geometry was identified as the most stable configuration, highlighting the importance of the relative orientation of the rings. researchgate.net In a biological context, the pyridine ring of this compound can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein's active site, contributing significantly to the binding affinity. mdpi.com

The table below summarizes the calculated binding energies for different pyridine dimer geometries, corrected for basis set superposition error (BSSE), which provides a quantitative measure of the strength of these π-stacking interactions. researchgate.net

Dimer GeometryBinding Energy (kcal/mol)
Parallel-Sandwich-1.58
Antiparallel-Sandwich-2.18
Parallel-Displaced-2.48
Antiparallel-Displaced-2.70
T-up-2.25
T-down-2.20

These theoretical findings underscore the significant role that both C-H···N hydrogen bonds and π-stacking interactions play in the chemistry of this compound, dictating its interactions with other molecules and biological macromolecules.

Advanced Analytical Techniques for Characterization of 4 4 Bromobutyl Pyridine and Its Derivatives

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are the cornerstone of molecular characterization, providing detailed information about the atomic and molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the carbon skeleton and the placement of substituents.

In the analysis of 4-(4-Bromobutyl)pyridine derivatives, ¹H NMR spectra are used to identify the protons on the pyridine (B92270) ring and the butyl chain. The protons on the pyridine ring typically appear as doublets in the aromatic region (δ 7.0–9.0 ppm). The four methylene (B1212753) groups (–CH₂–) of the butyl chain present characteristic signals in the aliphatic region (δ 1.5–4.0 ppm). For instance, the methylene group attached to the bromine atom (Br-CH₂) typically resonates further downfield as a triplet compared to the other methylene groups due to the electronegativity of the bromine atom. Similarly, the methylene group adjacent to the pyridine ring is also shifted downfield. semanticscholar.org

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The carbon atoms of the pyridine ring are observed in the downfield region (δ 120–160 ppm), while the butyl chain carbons appear in the upfield region (δ 20–70 ppm).

Research on various derivatives illustrates the utility of NMR. For example, in the characterization of a harmine (B1663883) derivative, 9-(4-Bromobutyl)-7-methoxy-1-methyl-9H-pyridine [3,4-b] indole (B1671886), the ¹H-NMR spectrum clearly showed a triplet at δ 3.49 ppm corresponding to the two protons of the –CH₂Br group and another triplet at δ 4.54 ppm for the methylene group attached to the pyridine ring nitrogen. mdpi.com Similarly, for 1-(4-Bromobutyl)-2-nitro-1H-imidazole, the methylene protons adjacent to the bromine and the imidazole (B134444) ring were observed as triplets at δ 3.53 ppm and δ 4.40 ppm, respectively. nih.gov

Table 1: Selected ¹H and ¹³C NMR Spectral Data for Derivatives of this compound

Compound Nucleus Chemical Shifts (δ, ppm) Source
9-(4-Bromobutyl)-7-methoxy-1-methyl-9H-pyridine[3,4-b] indole ¹H 8.21 (d), 7.98 (d), 7.77 (d), 6.97–6.80 (m), 4.54 (t, J = 7.5 Hz, 2H), 3.95 (s, 3H), 3.49 (t, J = 6.4 Hz, 2H), 3.01 (s, 3H), 1.96–1.81 (m, 4H) mdpi.com
1-(4-Bromobutyl)-2-nitro-1H-imidazole ¹H 7.68 (s, 1H), 7.17 (s, 1H), 4.40 (t, J = 8.0 Hz, 2H), 3.53 (t, J = 8.0 Hz, 2H), 1.92–1.85 (m, 2H), 1.81–1.74 (m, 2H) nih.gov
5-(4-bromobutyl)-6-isobutyl-furano[3,2-c]pyridine-4,7-dione ¹³C 174.12, 165.45, 146.88, 145.28, 123.19, 109.69, 64.02, 52.45, 41.00, 32.78, 30.06, 26.16, 23.25, 21.80 mdpi.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and its more advanced version, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound and its derivatives, key absorption bands include C-H stretching from the aromatic pyridine ring and the aliphatic butyl chain, C=C and C=N stretching vibrations within the pyridine ring, and the C-Br stretching vibration. The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The C-Br stretch is usually found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

In the analysis of a carbazole-based derivative formed from 9-(4-bromobutyl)-9H-carbazole, the FT-IR spectrum showed characteristic peaks at 3050 cm⁻¹ (aromatic C-H stretch), 2928 and 2863 cm⁻¹ (aliphatic C-H stretch), and 1621 cm⁻¹ (C=C stretch), confirming the presence of the core structural components. rsc.org In another study involving complex pyridine derivatives, the presence of a cyano (C≡N) group was confirmed by a sharp band around 2221 cm⁻¹, while an acetoxy (C=O) group showed a strong absorption at 1736 cm⁻¹. ekb.eg

Table 2: Selected FT-IR Spectral Data for Derivatives of this compound

Compound Key Absorption Bands (νₘₐₓ, cm⁻¹) Source
4-(4-(Methylsulfonyl)phenyl)butanenitrile Derivative 2957, 2924, 2849, 1305, 1148 rsc.org
Carbazole (B46965) Pyridinium (B92312) Boronic Acid Derivative 3420, 3050, 2928, 2863, 1621, 1483, 1456, 1326, 755, 720 rsc.org
4-(3-Cyano-4-(4-isopropylphenyl)-6-(4-(4-methylphenylsulfonamido)- phenyl)pyridin-2-yloxy)butyl acetate (B1210297) 3459 (N-H), 2221 (C≡N), 1736 (C=O, acetoxy) ekb.eg

Mass Spectrometry (MS, ESI-MS, HRMS, GC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used. core.ac.uksorbonne-universite.fr High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within 5 ppm, allowing for the unambiguous determination of a compound's elemental composition. rsc.orggoogle.com

A key feature in the mass spectrum of a bromine-containing compound like this compound is the presence of two isotopic peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br.

For example, the HRMS (ESI) analysis of a synthesized derivative confirmed its molecular formula by matching the experimentally found mass to the calculated mass. rsc.org In the characterization of a carbazole pyridinium boronic acid derivative, ESI-MS was used to identify the cation by its mass-to-charge ratio ([M⁺ - Br] calculated for C₂₁H₂₂BN₂O₂, 345.2; found 345.2), confirming the successful quaternization and loss of the bromide counterion during analysis. rsc.org

Table 3: Selected High-Resolution Mass Spectrometry (HRMS) Data for Derivatives

Compound Ion Calculated Mass [M+H]⁺ or [M+Na]⁺ Found Mass Source
4-(4-(Methylsulfonyl)phenyl)butanenitrile Derivative [M+Na]⁺ 246.0559 (for C₁₁H₁₃O₂NSNa) 246.0557 rsc.org
4-((6-(4-(4-(2-nitro-1H-imidazol-1-yl)butoxy) -7-methoxyquinazolin-4-yl)amino)benzonitrile [M+H]⁺ 446.1577 (for C₂₂H₂₀N₇O₄) 446.1577 nih.gov
Ethyl 2-(4-bromobutyl)-5-methyl-4-phenyl-1H-pyrrole-3-carboxylate [M+Na]⁺ Not specified Not specified (structure confirmed) rsc.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of the final product.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used primarily to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. libretexts.org The separation is based on the differential partitioning of compounds between a solid stationary phase (commonly silica (B1680970) gel or alumina) and a liquid mobile phase. rsc.orgsrce.hr

In the synthesis of this compound derivatives, TLC is used to track the consumption of starting materials and the formation of the product. mdpi.comgoogle.com The components are visualized under UV light, which is effective for pyridine-containing compounds, or by using chemical stains like potassium permanganate. rsc.orglibretexts.org The retention factor (Rf value) of a spot is a key parameter, though it can vary with experimental conditions. For instance, in the separation of derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, a mobile phase consisting of butanol, acetic acid, and water was employed on silica gel plates. researchgate.net

Table 4: Representative TLC Systems for Analysis of Related Derivatives

Stationary Phase Mobile Phase (Solvent System) Application Source
Silica Gel 60 F₂₅₄ Not specified Reaction monitoring nih.gov
Silica Gel Acetone (B3395972):Methanol (B129727) (10:1) Intermediate purification monitoring google.com
Silica Gel 60 F₂₅₄ Butanol-Acetic Acid-Water (80:12:30, v/v/v) Separation of decomposition products researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive analytical technique used for the separation, identification, and quantification of compounds. It is the gold standard for determining the purity of a final product, often to levels greater than 95% or 99%. nih.govgoogle.com

Reverse-phase (RP) HPLC is the most common mode used for compounds like this compound and its derivatives. sielc.com In RP-HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, often with acidic modifiers like formic acid or phosphoric acid to ensure sharp peaks for basic compounds like pyridines. sielc.comhelixchrom.com

An HPLC method for the related compound N-(4-Bromobutyl)phthalimide utilized a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For other pyridine derivatives, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can be used with LC/MS-compatible mobile phases, such as acetonitrile and an ammonium (B1175870) formate (B1220265) buffer. helixchrom.com

Table 5: Selected HPLC Conditions for Purity Analysis of Pyridine Derivatives

Compound Type Column Mobile Phase Detection Source
N-(4-Bromobutyl)phthalimide Newcrom R1 (Reverse Phase) Acetonitrile, Water, Phosphoric Acid MS-compatible (with formic acid) sielc.com
Pyridine Derivatives Amaze SC (Mixed-Mode) Acetonitrile / Water / Ammonium Formate (pH 3) UV (254 nm), LC/MS helixchrom.com
Lapatinib Derivatives Welch Xtimate C18 Not specified PAD (Photodiode Array) at 281 nm nih.gov

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the solid-state molecular and crystal structures of this compound derivatives. This method provides precise information on bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules within the crystal lattice. Such data are fundamental to understanding intermolecular interactions, polymorphism, and the structure-property relationships of these compounds.

Research on derivatives of this compound has utilized XRD to reveal detailed structural features. For instance, the analysis of 4,4′-bis(4-bromobutyl)-2,2′-bipyridine, a bipyridyl derivative, showed that it crystallizes with one-half of the molecule in the asymmetric unit and possesses C(i) symmetry. researchgate.net The crystal packing is stabilized by C—H⋯N intermolecular hydrogen bonds, which link the molecules into a zigzag polymer formation. researchgate.netresearchgate.net

In another study, the crystal structure of a harmine derivative, synthesized using a 4-bromobutyl pyridine intermediate, was elucidated. mdpi.com The analysis provided detailed crystallographic data, confirming the molecular connectivity and stereochemistry of the complex structure. mdpi.com These studies highlight how XRD provides definitive proof of a compound's three-dimensional structure, which is essential for rational drug design, materials science, and understanding chemical reactivity.

The data obtained from these XRD studies are summarized below, showcasing the level of detail this technique provides.

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell Parameters
4,4′-bis(4-bromobutyl)-2,2′-bipyridine researchgate.netC18H22Br2N2MonoclinicP2(1)/ca = 9.479(3) Å, b = 13.090(4) Å, c = 7.787(2) Å, β = 109.80(3)°
Harmine Derivative (7l) mdpi.comC28H29N3O5MonoclinicP 21/ca = 8.7050(11) Å, b = 27.138(3) Å, c = 10.4121(14) Å, V = 2457.9(5) ų
[ZnL]BF4 Complex researchgate.netC21H28BF4N3O3ZnMonoclinicP2(1)/na = 12.333(3) Å, b = 16.511(3) Å, c = 12.600(3) Å, β = 111.45(3)°

Elemental Analysis for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical formula for a compound, which can be compared against the theoretical values calculated from its proposed molecular formula. It serves as a crucial checkpoint for verifying the purity and confirming the identity of newly synthesized compounds, including derivatives of this compound.

The principle of the analysis is the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified. From the amounts of these products, the original percentages of C, H, and N in the sample are calculated.

For bromo-compounds like this compound and its derivatives, the analysis confirms the ratio of the core elements, complementing other structural data from techniques like NMR and mass spectrometry. For example, the theoretical elemental composition of N-(4-Bromobutyl)phthalimide has been calculated to guide its synthesis and characterization. medkoo.com In the characterization of cocrystals involving bipyridine moieties, elemental analysis results are presented as "calculated" versus "found" values, where a close match (typically within ±0.4%) is considered confirmation of the proposed structure and purity. ub.edu Numerous studies on pyridine derivatives consistently report the use of elemental analysis to validate their chemical structures. mdpi.comlookchem.com

The table below presents examples of theoretical and experimentally found elemental analysis data for derivatives related to this compound, illustrating the technique's application in compositional verification.

CompoundMolecular FormulaElementCalculated (%)Found (%) ub.edu
Cocrystal (HPip)(4,4'-bpy) (1) ub.eduC28H24N2O4C74.3274.05
H5.355.18
N6.196.02
N-(4-Bromobutyl)phthalimide medkoo.comC12H12BrNO2C51.09N/A
H4.29N/A
N4.96N/A

Emerging Research Directions and Future Perspectives in 4 4 Bromobutyl Pyridine Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of pyridine (B92270) derivatives is increasingly benefiting from green chemistry principles, which aim to reduce waste, energy consumption, and the use of hazardous materials. acs.orgjocpr.com Future research on 4-(4-bromobutyl)pyridine is expected to incorporate these sustainable methodologies.

Mechanochemistry: This solvent-free approach uses mechanical energy, such as ball milling, to drive chemical reactions. rsc.orgresearchgate.net It offers several advantages, including faster reaction times, higher yields, and reduced waste. acs.orgnih.gov The synthesis of various heterocyclic compounds, including pyridines, has been successfully demonstrated using mechanochemical methods, often eliminating the need for solvents and simplifying purification. rsc.orgnih.gov This technique holds significant promise for a more environmentally benign synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and improve yields. jocpr.comtandfonline.com This method has been effectively used for synthesizing various pyridine derivatives, including imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines. rsc.orgresearchgate.netrsc.org Applying microwave-assisted techniques to the synthesis and derivatization of this compound could lead to more efficient and sustainable processes. For instance, the reaction of a pyridine derivative with 4-bromobutyl acetate (B1210297) was successfully carried out using microwave heating to yield the desired product. ekb.eg

Green Chemistry TechniquePotential Advantages for this compound Synthesis
Mechanochemistry Solvent-free conditions, reduced energy consumption, faster reactions, potentially novel reactivity. acs.orgresearchgate.netnih.gov
Microwave-Assisted Synthesis Rapid heating, significantly shorter reaction times, increased yields, fewer side reactions. jocpr.comtandfonline.comresearchgate.net
Catalysis with Agro-Waste Use of renewable and biodegradable catalysts, contributing to a circular economy. dntb.gov.ua

Diversification of Chemical Transformations and Reaction Catalysis

The dual functionality of this compound allows for a wide range of chemical transformations. The pyridine nitrogen can act as a nucleophile or a base and can be quaternized, while the bromoalkyl chain is susceptible to nucleophilic substitution and coupling reactions.

Future research will likely focus on expanding the library of known transformations. This includes the development of novel catalytic systems to achieve higher efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions are instrumental in functionalizing pyridine rings. tdx.cat The use of moisture-tolerant catalysts like zirconocene (B1252598) triflate could also streamline processes like amidation and esterification involving derivatives of this compound. researchgate.net

The synthesis of N-[4-(4-pyridylthio)butyl]phthalimide, a derivative of this compound, showcases a typical nucleophilic substitution reaction where the bromine atom is displaced by a thiol. prepchem.com Another example is the synthesis of 4,4′-bis(4-bromobutyl)-2,2′-bipyridine, which can form polymeric structures through intermolecular hydrogen bonding. researchgate.net The reactivity of the bromobutyl group is also central to the synthesis of various piperazine (B1678402) derivatives. smolecule.com

Exploration of Novel Applications in Functional Materials

The unique properties of this compound and its derivatives make them attractive candidates for the development of advanced functional materials.

Polymers and Ionomers: Pyridine-containing polymers have applications in various fields. The bromobutyl group of this compound serves as an excellent anchor for grafting onto polymer backbones or for initiating polymerization. Research into bromobutyl rubber ionomers has shown that derivatization can lead to materials with exceptional mechanical strength and self-healing properties.

Electrochromic Materials: Viologens, which are derivatives of bipyridine, are known for their electrochromic properties. By using precursors like 4-(4-bromobutyl)-4'-methyl-2,2'-bipyridine, it is possible to synthesize novel viologens for applications in smart windows and displays. nih.gov

Energy Storage: In the realm of energy storage, derivatives of N-(4-bromobutyl)phthalimide have been synthesized and used as additives in zinc electroplating for aqueous zinc-ion batteries. rsc.org These additives help create uniform and compact zinc coatings, improving battery performance. Theoretical calculations, such as mapping the electrostatic potential, help in understanding how these additives adsorb onto electrode surfaces. rsc.org

Catalyst Immobilization: The pyridine moiety can be quaternized and immobilized on solid supports, such as polystyrene. This has been demonstrated with the preparation of N-(polystyrylbutyl)pyridinium salts, which can act as a solid support for catalysts, combining the advantages of homogeneous and heterogeneous catalysis. researchgate.net

Integration of Advanced Computational Modeling for Rational Design of New Derivatives

Computational chemistry is an increasingly indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. auctoresonline.org

Molecular Docking and QSAR: For medicinal chemistry applications, molecular docking studies can predict the binding affinity of this compound derivatives to biological targets like enzymes and receptors. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can then correlate the structural features of these derivatives with their biological activities, guiding the design of more potent and selective compounds. ekb.eg

DFT Calculations: Density Functional Theory (DFT) is used to investigate the electronic structure and reactivity of molecules. bohrium.com For pyridine derivatives, DFT can predict properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and redox potentials, which are crucial for designing functional materials and understanding reaction mechanisms. bohrium.commdpi.com For example, DFT calculations have been used to evaluate the electrostatic potential of phthalimide-derived quaternary ammonium (B1175870) salts to understand their effectiveness as electroplating additives. rsc.org

Predictive ADME: In drug discovery, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. auctoresonline.org This in-silico screening helps to prioritize compounds with favorable pharmacokinetic profiles, reducing the time and cost associated with drug development. auctoresonline.org

Potential for Derivatization Towards Unexplored Bioactive Scaffolds

The true potential of this compound lies in its role as a versatile scaffold for the synthesis of novel bioactive molecules. smolecule.comacademicbooks.dk The four-carbon linker provides flexibility, allowing for the connection of the pyridine head to various other pharmacophores, leading to compounds with a wide range of biological activities. smolecule.com

Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant properties. ekb.egresearchgate.net The introduction of a 4-bromobutyl chain allows for the synthesis of more complex structures with potentially enhanced or novel activities.

Recent research has demonstrated the use of this compound analogues in creating:

Harmine (B1663883) derivatives with antibacterial properties. mdpi.com

Pyrrolo[3,4-c]pyridine derivatives , which are known to possess analgesic, sedative, anticancer, and anti-HIV activities. mdpi.com

Imidazo[4,5-b]pyridine derivatives , which are being investigated as potential antibiotics. sigmaaldrich.com

The table below summarizes some examples of bioactive scaffolds synthesized from precursors related to this compound.

Bioactive Scaffold ClassPrecursor ExamplePotential Biological Activity
Pyrrolo[3,4-c]pyridines2-(4-Substituted)butyl derivativesAntitumor, Antiviral (Anti-HIV), Analgesic, Sedative. mdpi.com
Harmine Derivatives9-(4-bromobutyl)-7-methoxy-1-methyl-9H-pyridine[3,4-b] indole (B1671886)Antibacterial. mdpi.com
Imidazo[4,5-b]pyridinesN-(4-Bromobutyl)phthalimideAntibiotic. sigmaaldrich.com
4(1H)-pyridone derivatives4-bromobutyl acetateAntimalarial. researchgate.net

The continued exploration of derivatization strategies will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-(4-Bromobutyl)pyridine with high purity?

  • Methodology : Utilize nucleophilic substitution reactions, such as alkylation of pyridine derivatives with 1,4-dibromobutane. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. Ensure anhydrous conditions to minimize side reactions. Purity can be confirmed via HPLC (≥97%) and melting point analysis (lit. 76–80°C) .
  • Key Considerations : Bromide displacement efficiency depends on solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C).

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify pyridine ring protons (δ 8.5–7.5 ppm) and butyl chain signals (δ 3.4–1.8 ppm). The bromine atom induces deshielding in adjacent carbons .
  • FT-IR : Confirm C-Br stretching vibrations near 550–600 cm⁻¹ .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 214 (M⁺) and isotopic patterns characteristic of bromine .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) due to Xi hazard codes (skin/eye irritation) .
  • Store in a cool, dry place away from oxidizers. Follow RIDADR safety sheets for transport .
  • In case of exposure, rinse thoroughly with water and seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How does this compound participate in multi-step syntheses of bioactive compounds?

  • Applications :

  • Imidazo[4,5-b]pyridine Derivatives : React with phthalimide-protected amines (e.g., N-(4-Bromobutyl)phthalimide) under Ullmann coupling conditions to form antibiotic precursors .
  • Calixarene Ligands : Use as a linker in supramolecular chemistry for oxamate ligand synthesis, enabling metal-ion coordination studies .
    • Optimization : Catalytic systems (e.g., CuI/1,10-phenanthroline) improve coupling efficiency. Monitor by LC-MS .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

  • Analysis :

  • Purity Discrepancies : Compare batch-specific HPLC data (e.g., 97% vs. 93%) and assess residual solvents via GC-MS .
  • Reactivity Variability : Investigate steric effects from substituents on the pyridine ring using DFT calculations (e.g., Hirshfeld surface analysis) .

Q. How can this compound be leveraged in designing fluorinated reagents for material science?

  • Methodology :

  • Thioether Functionalization : React with perfluoroalkyl thiols (e.g., 4-Pyridyl perfluorobutyl sulfide) under radical-initiated conditions to create hydrophobic coatings .
  • Mechanistic Insight : Use ¹⁹F NMR to track substitution patterns and assess electronic effects on fluorination efficiency .

Q. What reaction mechanisms dominate in the synthesis of this compound derivatives under green chemistry conditions?

  • Mechanistic Pathways :

  • SN2 vs. Radical Pathways : Kinetic studies (e.g., Eyring plots) differentiate between nucleophilic displacement (polar solvents) and radical chain mechanisms (UV light initiation) .
  • Byproduct Formation : GC-MS analysis identifies competing elimination products (e.g., alkenes) under high-temperature conditions .

Methodological Resources

  • Synthetic Protocols : Reference multi-component reactions ( ) and catalytic systems ( ).
  • Analytical Tools : Prioritize NMR, HPLC, and X-ray crystallography ( ).
  • Safety Compliance : Adopt hazard codes (Xi, RIDADR) from regulatory sheets ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.